1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
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Overview
Description
1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.16477390 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
- A study outlined the synthesis of novel hybrid spiroheterocycles, including structures similar to the queried compound, via multi-component, 1,3-dipolar cycloaddition reactions. These reactions were performed in an ionic liquid medium, yielding excellent product yields and showcasing the potential for creating diverse molecular architectures with possible pharmaceutical applications (Rajesh, Bala, & Perumal, 2012).
Potential Therapeutic Applications
- Research has demonstrated the synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, revealing their cytotoxic activity and CDK inhibitor activity. This study highlights the therapeutic potential of such compounds in cancer treatment (Vilchis-Reyes et al., 2010).
- Another study focused on the synthesis of novel aminated benzimidazo[1,2-a]quinolines, presenting their application as potential fluorescent probes for DNA detection. This work underscores the utility of such compounds in bioanalytical applications, particularly in nucleic acid research and diagnostics (Perin et al., 2011).
Antimicrobial and Antitumor Activities
- A study reported the synthesis and antimicrobial evaluation of spiro-piperidin-4-ones, demonstrating their atom economic and stereoselective synthesis. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as novel antimycobacterial agents (Kumar et al., 2008).
- The synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines was explored for their antitumor properties. Compounds with N-methylpiperazine substituents showed promising activity against a range of cancer lines, indicating their potential as novel antitumor agents (Mamedov et al., 2022).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives have been used in various applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Future Directions
Properties
IUPAC Name |
1'-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-13-16(26-10-4-9-21-19(26)22-13)17(27)25-11-7-20(8-12-25)18(28)23-14-5-2-3-6-15(14)24-20/h2-6,9-10,24H,7-8,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYWSHKTXLMCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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